molecular formula C15H11N5O2 B5564823 [2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate

[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate

Cat. No.: B5564823
M. Wt: 293.28 g/mol
InChI Key: XAXQOIDPRORNCS-DJKKODMXSA-N
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Description

[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring and a pyridine ring, which are both known for their significant roles in medicinal chemistry and organic synthesis

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer drug development.

Industry:

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Future Directions

The future directions of research on triazole derivatives could include further investigations into their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative through a condensation reaction, often facilitated by a catalyst such as palladium or copper.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, typically under acidic conditions to yield the ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of [2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

  • [2-(1H-1,2,4-triazol-3-yl)phenyl] pyridine-3-carboxylate
  • [2-(1H-1,2,3-triazol-4-yl)phenyl] pyridine-3-carboxylate

Comparison:

  • Structural Differences: The position and type of triazole ring differ among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Properties: [2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate is unique due to its specific triazole configuration, which may confer distinct binding affinities and selectivities for molecular targets.

Properties

IUPAC Name

[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-15(13-5-3-7-16-8-13)22-14-6-2-1-4-12(14)9-19-20-10-17-18-11-20/h1-11H/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXQOIDPRORNCS-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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